ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 40995-43-5 . It has a molecular weight of 244.25 . The compound is a powder at room temperature .
Synthesis Analysis
A series of Pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . These newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .
Molecular Structure Analysis
The IUPAC name of the compound is ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate . The InChI Code is 1S/C13H12N2O3/c1-2-18-13(17)11-8-14-15(12(11)9-16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate is a powder at room temperature . It has a melting point of 76-78°C .
Scientific Research Applications
- Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their antibacterial activity against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
- Pyrazole-bearing compounds are known for their pharmacological effects against parasites. A molecular simulation study highlighted the potent in vitro antipromastigote activity of a specific pyrazole derivative, emphasizing its potential as an antileishmanial agent .
- Although not directly related to ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate, pyrazole derivatives have demonstrated antimalarial effects. Researchers continue to explore novel pyrazole-based compounds for combating malaria .
- In 2020, researchers synthesized imidazo[1,2-b]pyrazole derivatives, including those derived from ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate. These compounds were tested in vitro for their α-glucosidase inhibitory activity .
- Pyrazoles exhibit diverse photophysical properties. While specific studies on ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate are limited, this compound’s photophysical behavior could be explored further .
- Researchers have conducted combined experimental and theoretical studies on related pyrazole-4-carboxylic acid derivatives. For instance, investigations into 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provided insights into its structural and spectral characteristics .
Antibacterial Properties
Antiparasitic Potential
Antimalarial Activity
Enzyme Inhibition
Photophysical Properties
Structural Investigations
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Pyrazole-containing compounds, including ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to interact with a variety of biological targets due to their versatile structure . They have shown potential in interacting with enzymes, receptors, and other proteins, thereby modulating various biological processes .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent binding . The specific mode of action would depend on the nature of the target and the specific structural features of the compound .
Biochemical Pathways
Pyrazole derivatives have been found to modulate various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv properties .
properties
IUPAC Name |
ethyl 5-formyl-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)11-8-14-15(12(11)9-16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOHUJHHYMVBTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate |
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